4-Methoxy-N-methylbenzylamine hydrochloride

Solubility Formulation Aqueous Chemistry

Choose the hydrochloride salt of 4-Methoxy-N-methylbenzylamine (CAS 876-32-4) for superior aqueous solubility and solid-state stability over the free base. The para-methoxy group enhances nucleophilicity for efficient coupling, while the pre-formed salt eliminates co-solvent interference in peptide syntheses, bioconjugation, and GABAA receptor assays. High-purity (≥98%) crystalline solid ensures accurate weighing and reproducible yields in medicinal chemistry and neuroscience research. Avoid phase-separation issues encountered with the liquid free base—select the HCl form for reliable, high-throughput screening and scalable synthesis.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 876-32-4
Cat. No. B1318416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-methylbenzylamine hydrochloride
CAS876-32-4
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C9H13NO.ClH/c1-10-7-8-3-5-9(11-2)6-4-8;/h3-6,10H,7H2,1-2H3;1H
InChIKeyNNANAKYVZOHKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-methylbenzylamine Hydrochloride (CAS 876-32-4) Technical Baseline & Procurement Primer


4-Methoxy-N-methylbenzylamine hydrochloride is a substituted benzylamine derivative (C9H14ClNO, MW: 187.67) typically supplied as a crystalline solid with high aqueous solubility . It serves as a versatile building block in organic synthesis, particularly for the construction of amine-containing pharmacophores. Its structural features—a para-methoxy substituent and an N-methyl group—confer specific electronic and steric properties that differentiate it from unsubstituted or isomeric benzylamine analogs [1].

Procurement Risk Alert: Why N-Methylbenzylamine HCl Analogs Cannot Be Directly Substituted for 4-Methoxy-N-methylbenzylamine HCl


Direct substitution with in-class analogs like N-methylbenzylamine hydrochloride (CAS 13426-94-3) or isomeric 3-methoxy derivatives (CAS 41789-95-1) introduces significant changes in physicochemical properties and biological activity. The para-methoxy group substantially increases electron density on the aromatic ring, altering nucleophilicity and receptor binding . Furthermore, the hydrochloride salt form of 4-Methoxy-N-methylbenzylamine provides critical aqueous solubility and solid-state stability advantages over the free base (CAS 702-24-9), which is a liquid with limited water solubility [1]. These differences directly impact reaction yields, purification efficiency, and biological assay reproducibility, making generic substitution a high-risk strategy for established synthetic routes or receptor-targeting studies.

Quantitative Differentiation Guide: 4-Methoxy-N-methylbenzylamine HCl vs. Analog Comparators


Enhanced Aqueous Solubility of the HCl Salt Form vs. Free Base

The hydrochloride salt form (CAS 876-32-4) exhibits a marked increase in aqueous solubility compared to its free base analog (CAS 702-24-9). While the free base is described as 'slightly soluble in water' and is supplied as a liquid, the HCl salt is explicitly characterized as 'soluble in water' and is a solid crystalline powder [1]. This difference is critical for reactions conducted in aqueous media or for biological assays requiring dissolution in buffers without organic co-solvents. The use of the HCl salt eliminates the need for acid addition during synthesis, simplifying reaction work-up and purification.

Solubility Formulation Aqueous Chemistry Salt Selection

Solid-State Handling and Storage Advantages Over Liquid Free Base

The hydrochloride salt is provided as a solid (crystalline powder), which offers superior handling and storage characteristics compared to the liquid free base (CAS 702-24-9). The free base is a liquid with a boiling point of 88°C and a flash point of 109°C, requiring refrigerated storage (2-8°C) . In contrast, the HCl salt is a solid that can be stored at room temperature, simplifying logistics and reducing volatility-related losses during weighing .

Solid Handling Stability Logistics Weighing Accuracy

Purity Grade Differentiation: Quantified Specifications for Reproducible Synthesis

Commercial sources of 4-Methoxy-N-methylbenzylamine hydrochloride consistently report high purity specifications. Typical purity grades range from 95% to 98% (or 98+%) as determined by HPLC, NMR, or GC [1]. In contrast, the free base form (CAS 702-24-9) is commonly offered at 98% (GC) . While this appears similar, the solid HCl salt offers the advantage of being amenable to straightforward purity enhancement via recrystallization, whereas the liquid free base requires distillation or column chromatography, which can be less efficient at scale.

Purity Analysis Quality Control Synthetic Reproducibility Procurement Specifications

GABAA Receptor Binding Potential for Neuroscience Research

The free base form, 4-Methoxy-N-methylbenzylamine (CAS 702-24-9), has been reported to bind with high affinity to the amine receptor site of the GABAA receptor, inhibiting chloride ion flow . This activity profile suggests potential utility in research related to scopolamine-induced amnesia, anxiety, and other neurological disorders. The hydrochloride salt (CAS 876-32-4) serves as the water-soluble, stable precursor for generating the active free base in situ, which is essential for reproducible biological assays. While the free base directly interacts with the receptor, the HCl salt is the preferred form for compound storage, handling, and precise dosing in solution-based experiments.

GABA Receptor Neuroscience Anxiolytic Cognitive Enhancement

Synthetic Utility in Advanced Pharmacophore Construction

4-Methoxy-N-methylbenzylamine (the free base, CAS 702-24-9) is a demonstrated intermediate in the synthesis of high-value pharmacophores, including trifluoromethyl-sulfonimidamides and piperazinylquinazoline amine compounds designed as toll-like receptor 9 (TLR9) signaling antagonists for immune disorder treatment . The hydrochloride salt (CAS 876-32-4) is the preferred form for introducing this amine motif into such complex syntheses due to its ease of handling and solubility. The presence of the para-methoxy group, which enhances nucleophilicity, is a critical structural feature that differentiates this building block from simpler benzylamines and enables these specific synthetic applications.

Medicinal Chemistry Organic Synthesis TLR9 Antagonists Sulfonimidamides

Procurement-Aligned Application Scenarios for 4-Methoxy-N-methylbenzylamine HCl


Aqueous-Phase Organic Synthesis and Bioconjugation

For reaction schemes that require water as a solvent or co-solvent—such as peptide couplings, amide bond formations, or bioconjugation to water-soluble polymers—the hydrochloride salt is the optimal form. Its high aqueous solubility ensures complete dissolution and uniform reaction kinetics, avoiding the phase separation issues encountered with the liquid free base [1]. This property is essential for achieving reproducible yields and minimizing byproduct formation in aqueous media.

GABAA Receptor Ligand Development and Screening

Neuroscience programs investigating GABAA receptor modulation should procure the hydrochloride salt. While the free base is the active ligand, the HCl salt's water solubility and solid-state stability make it the ideal form for preparing precise stock solutions in aqueous buffers. This eliminates the need for DMSO or other organic co-solvents that can confound receptor binding assays and cellular toxicity readouts [1]. Using the salt ensures consistent, reliable dosing in high-throughput screening campaigns.

Medicinal Chemistry: TLR9 Antagonist and Sulfonimidamide Synthesis

Medicinal chemistry teams focused on synthesizing advanced pharmacophores, such as trifluoromethyl-sulfonimidamides or piperazinylquinazoline-based TLR9 antagonists, should source the hydrochloride salt as a key building block [1]. The compound's solid form facilitates accurate weighing for small-scale exploratory chemistry, while its electron-rich para-methoxy group provides the necessary nucleophilicity for efficient coupling reactions. This application leverages the compound's specific structural features to access a valuable chemical space for drug discovery.

General Laboratory Stock for Amine Building Block Library

For core facility managers or procurement specialists stocking a diverse amine building block library, the hydrochloride salt of 4-Methoxy-N-methylbenzylamine offers a distinct advantage over the free base. Its solid form and room-temperature storage reduce logistical complexity and shelf-life concerns [1]. The availability of high-purity grades (98%+) from multiple vendors ensures that researchers across various projects can access a reliable, consistent reagent for their synthetic needs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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